

# A Technical Guide to the ADVM-022 Aflibercept Expression Cassette

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This technical guide provides an in-depth overview of the ADVM-022 aflibercept expression cassette, a sophisticated gene therapy vector designed for the sustained intraocular delivery of aflibercept for the treatment of neovascular age-related macular degeneration (nAMD) and other retinal diseases. This document details the design of the expression cassette, the viral vector utilized, preclinical expression data, and the methodologies for key analytical assays.

## Introduction to ADVM-022

ADVM-022 is a gene therapy product that employs a recombinant adeno-associated virus (AAV) vector to deliver a codon-optimized gene encoding the anti-VEGF (Vascular Endothelial Growth Factor) protein, aflibercept.<sup>[1][2]</sup> The goal of ADVM-022 is to provide a long-term, continuous therapeutic supply of aflibercept to the retina following a single intravitreal injection, thereby reducing the treatment burden associated with frequent intravitreal injections of anti-VEGF proteins.<sup>[3][4]</sup>

Aflibercept is a recombinant fusion protein that acts as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor (PIGF), potent mediators of angiogenesis and vascular permeability.<sup>[5][6][7]</sup> By binding to these factors, aflibercept inhibits their interaction with native receptors on endothelial cells, thereby suppressing the downstream signaling pathways that lead to pathological neovascularization.<sup>[7][8][9]</sup>

# The AAV7m8 Vector: A Novel Capsid for Retinal Transduction

ADVM-022 utilizes a proprietary AAV vector capsid, AAV.7m8.<sup>[10]</sup> This capsid is a variant of AAV serotype 2 (AAV2) that was engineered through directed evolution to enhance its ability to transduce retinal cells efficiently after intravitreal administration.<sup>[11]</sup> The AAV.7m8 capsid contains a 10-amino acid insertion in loop IV of the viral protein 3 (VP3), which contributes to its improved retinal transduction efficiency.<sup>[1][11]</sup>

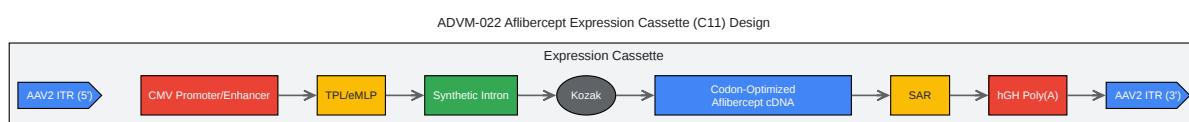
## Design of the Aflibercept Expression Cassette (C11)

The core of ADVM-022 is the "C11" expression cassette, which is engineered for robust and sustained expression of a codon-optimized aflibercept cDNA.<sup>[1][2]</sup> The cassette is flanked by AAV2 inverted terminal repeats (ITRs), which are essential for the replication and packaging of the vector genome into the AAV capsid.<sup>[1][4]</sup>

The key regulatory elements of the C11 cassette include:

- Human Cytomegalovirus (CMV) Immediate-Early Enhancer and Promoter: A strong, ubiquitous promoter that drives high-level gene expression in a wide range of cell types, including retinal cells.<sup>[1][2][4]</sup>
- Adenovirus Tripartite Leader Sequence (TPL) and an Enhancer Element from the Major Late Promoter (eMLP): These elements further enhance the transcriptional activity of the CMV promoter, leading to increased mRNA production.<sup>[1][2][4]</sup>
- Synthetic Intron: The inclusion of a synthetic intron promotes efficient processing and transport of the mRNA from the nucleus to the cytoplasm, boosting protein expression.<sup>[1][2][4]</sup>
- Kozak Sequence: This sequence is positioned immediately upstream of the start codon of the aflibercept cDNA to ensure efficient initiation of translation.<sup>[1][2][4]</sup>
- Codon-Optimized Aflibercept cDNA: The DNA sequence encoding aflibercept has been optimized for expression in human cells without altering the final amino acid sequence of the protein.<sup>[12]</sup> This optimization enhances translational efficiency and protein yield.

- Human Scaffold Attachment Region (SAR): The SAR element helps to maintain a stable level of gene expression over the long term by organizing the chromatin structure around the transgene.[1][2][4]
- Human Growth Hormone (hGH) Polyadenylation Signal: This signal sequence ensures proper termination of transcription and the addition of a poly(A) tail to the mRNA, which is crucial for mRNA stability and translation.[1][2][4]



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Caption: Schematic of the ADVM-022 aflibercept expression cassette (C11).

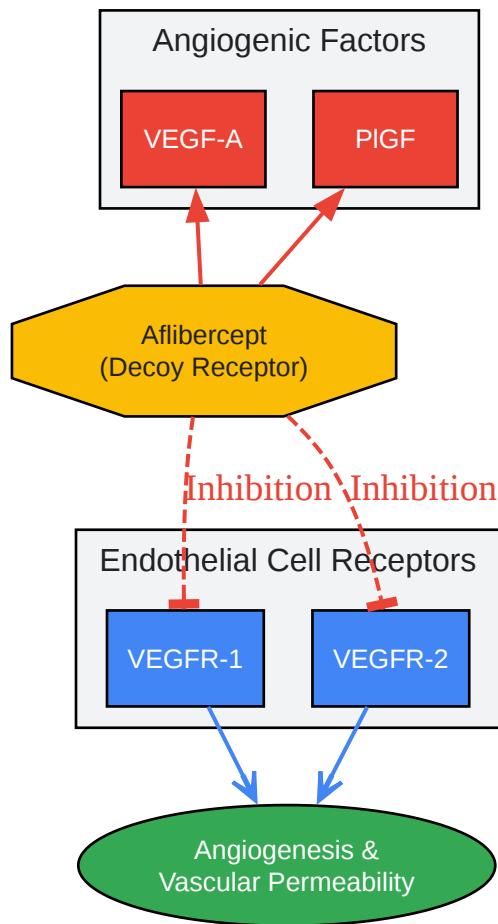
## Mechanism of Action: VEGF and PIGF Signaling Inhibition

Aflibercept, the protein expressed from the ADVM-022 vector, functions as a soluble decoy receptor that binds to and neutralizes key angiogenic factors.[8][13]

- VEGF-A: A primary driver of pathological angiogenesis and increased vascular permeability in retinal diseases.[6][14]
- PIGF (Placental Growth Factor): Another member of the VEGF family that contributes to pathological neovascularization.[9][15]

By sequestering these ligands, aflibercept prevents them from binding to their cognate receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[8][16] This blockade inhibits the downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and FAK/paxillin pathways, which are responsible for endothelial cell proliferation, migration, survival, and vascular permeability.[14]

## Aflibercept Mechanism of Action



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Caption: Aflibercept sequesters VEGF-A and PIGF, inhibiting angiogenesis.

## Preclinical Data: Aflibercept Expression in Non-Human Primates

Preclinical studies in non-human primates (NHPs) have demonstrated that a single intravitreal injection of ADVM-022 leads to robust and sustained expression of aflibercept in various ocular compartments.<sup>[1][3]</sup> The table below summarizes key expression data from these studies.

Study Parameter	Low Dose (2 x 10 <sup>11</sup> vg/eye)	Mid Dose (6 x 10 <sup>11</sup> vg/eye)	High Dose (2 x 10 <sup>12</sup> vg/eye)
Vitreous Humor			
Aflibercept (µg/mL) at Day 56	~1.0	~2.0	~3.5
Aqueous Humor			
Aflibercept (µg/mL) at Day 56	~0.2	~0.5	~1.0
Retina Aflibercept (µg/g) at Day 56	~1.5	~3.0	~5.0
Choroid Aflibercept (µg/g) at Day 56	~1.0	~2.5	~4.0
Sustained Expression (Vitreous Humor, µg/mL)	Levels sustained for at least 30 months	Levels sustained for at least 30 months	Levels sustained for at least 30 months

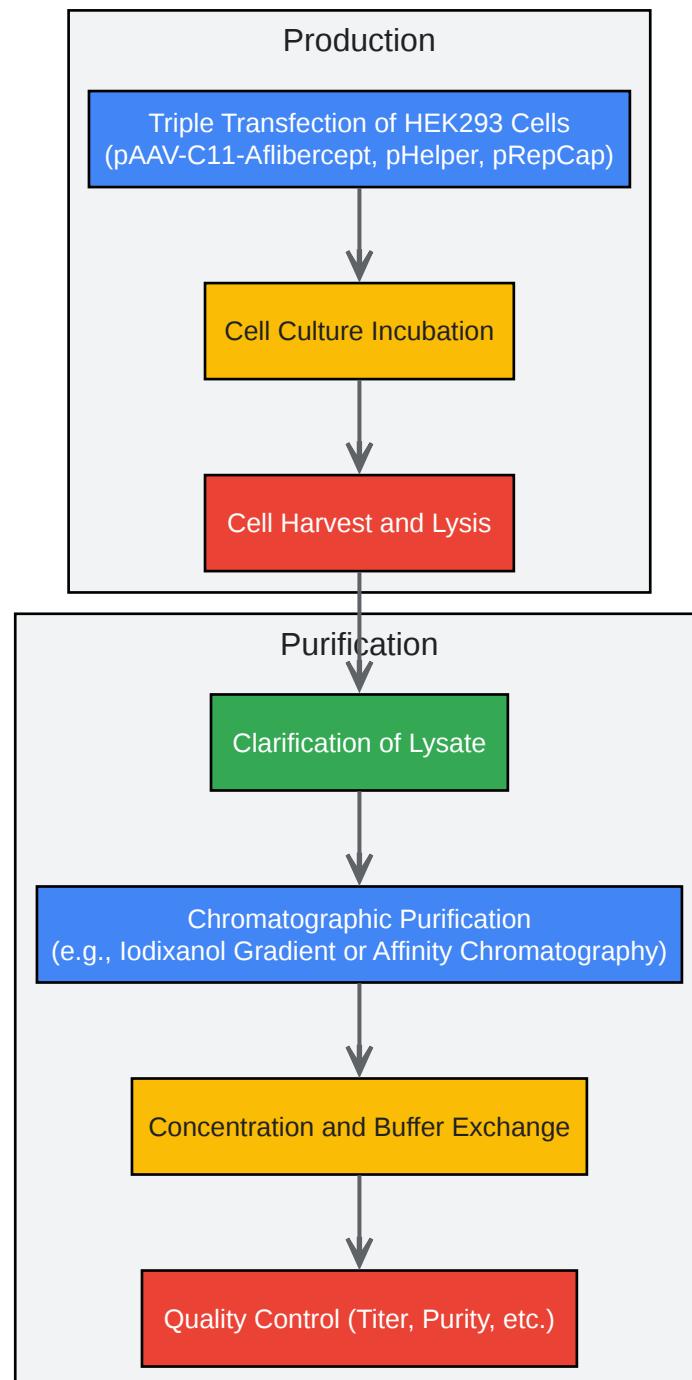
Data compiled from published preclinical studies.[\[2\]](#)[\[4\]](#)[\[10\]](#) Values are approximate and represent the general trends observed.

## Experimental Protocols

### AAV Vector Production and Purification

AAV vectors are typically produced using a triple transfection method in a suitable cell line, such as HEK293 cells.[\[17\]](#)[\[18\]](#)

## AAV Vector Production and Purification Workflow

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Caption: General workflow for the production and purification of AAV vectors.

Protocol Steps:

- Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is prepared for the AAV vector plasmid (containing the C11-aflibercept cassette), a helper plasmid (providing adenoviral genes required for AAV replication), and a Rep-Cap plasmid (encoding the AAV replication and capsid proteins).[4]
- Transfection: The three plasmids are co-transfected into HEK293 cells using a suitable transfection reagent (e.g., calcium phosphate or polyethyleneimine).
- Cell Culture and Harvest: The transfected cells are incubated for 48-72 hours to allow for viral particle production. The cells are then harvested.
- Lysis and Clarification: The cells are lysed to release the AAV particles, and the lysate is clarified by centrifugation and/or filtration to remove cell debris.[18]
- Purification: The AAV vectors are purified from the clarified lysate using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.[17][18]
- Concentration and Formulation: The purified AAV vector solution is concentrated and buffer-exchanged into a formulation buffer suitable for intravitreal injection.
- Quality Control: The final AAV vector preparation undergoes a series of quality control tests, including vector genome titer, capsid titer, purity, and sterility.[17]

## Vector Genome Titer Quantification by qPCR or ddPCR

The concentration of AAV vector genomes (vg) is a critical parameter for dosing. This is typically determined by quantitative PCR (qPCR) or droplet digital PCR (ddPCR).[7][17]

### Protocol Overview (qPCR):

- Sample Preparation: The AAV vector sample is treated with DNase I to remove any unpackaged DNA. The viral capsids are then lysed to release the vector genomes.[19]
- Standard Curve: A standard curve is generated using serial dilutions of a plasmid containing the target sequence (e.g., a region of the aflibercept gene or the ITRs).[19]
- qPCR Reaction: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, primers specific to the target sequence, and the

prepared AAV sample or plasmid standards.[20]

- Data Analysis: The Ct (cycle threshold) values of the AAV samples are compared to the standard curve to calculate the vector genome concentration (vg/mL).[21]

Protocol Overview (ddPCR):

- Sample Preparation: Similar to qPCR, the sample is treated with DNase I and the capsids are lysed.[1][2]
- Droplet Generation: The reaction mixture, containing the sample, primers, probes, and ddPCR master mix, is partitioned into thousands of nanoliter-sized droplets.[1]
- PCR Amplification: The droplets undergo PCR amplification.
- Droplet Reading: After amplification, each droplet is analyzed for fluorescence, indicating the presence or absence of the target DNA sequence.
- Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the target DNA (vg/mL) without the need for a standard curve.[1][3]

## Aflibercept Protein Quantification by ELISA

The concentration of aflibercept protein in ocular fluids (e.g., vitreous and aqueous humor) is measured using an enzyme-linked immunosorbent assay (ELISA).[22]

Protocol Overview (Sandwich ELISA):

- Plate Coating: A microtiter plate is coated with a capture antibody that specifically binds to aflibercept (e.g., an anti-human IgG Fc antibody).[23]
- Blocking: The plate is blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
- Sample and Standard Incubation: Ocular fluid samples and a standard curve of known aflibercept concentrations are added to the wells and incubated.[24]

- Detection Antibody Incubation: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to afibbercept is added to the wells.
- Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
- Measurement and Analysis: The absorbance of each well is measured using a plate reader, and the concentration of afibbercept in the samples is determined by comparing their absorbance to the standard curve.[24]

## Conclusion

The ADVM-022 afibbercept expression cassette represents a highly engineered and optimized system for the long-term delivery of a potent anti-VEGF therapeutic to the retina. The combination of the efficient AAV.7m8 capsid and the robust C11 expression cassette has demonstrated the potential to provide sustained, therapeutic levels of afibbercept in preclinical models. The detailed analytical methods described herein are crucial for the characterization, quality control, and clinical development of this promising gene therapy for retinal diseases.

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